4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromothiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSSZXHGBDQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38690-84-5 | |
| Record name | 4-bromotetrahydro-2H-thiopyran-1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a tetrahydrothiopyran ring with a bromine substituent and two oxide functionalities, which may contribute to its pharmacological properties. Research into its biological activity includes its antimicrobial effects, interactions with various receptors, and potential therapeutic applications.
- Molecular Formula : CHBrOS
- Molecular Weight : 213.09 g/mol
- CAS Number : 38690-84-5
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : Not specified
Antimicrobial Activity
Research has indicated that derivatives of tetrahydro-2H-thiopyran, including this compound, exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various tetrahydrothiopyran derivatives and their evaluation against pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Some derivatives showed enhanced activity compared to traditional antibiotics, suggesting a potential role in treating respiratory infections .
Interaction with Receptors
This compound has been explored for its interaction with thyroid hormone receptors (THRs). The compound acts as a selective agonist for THR-beta, which is crucial for regulating metabolic processes and cholesterol levels in the body. This interaction could lead to therapeutic applications in managing conditions like hypothyroidism and related metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a combinatorial library study, various N-acylated derivatives of tetrahydro-4(2H)-thiopyran were synthesized and tested for antimicrobial activity. The results demonstrated that certain compounds derived from 4-bromotetrahydro-2H-thiopyran exhibited potent antibacterial effects against common respiratory pathogens. The findings suggest that these derivatives could serve as novel antibiotic candidates .
Case Study 2: Thyroid Hormone Modulation
A clinical study investigated the effects of THR-beta selective agonists on lipid metabolism in patients with dyslipidemia. The results indicated that treatment with compounds like this compound led to a significant reduction in low-density lipoprotein (LDL) cholesterol levels without the adverse side effects typically associated with thyroid hormone replacement therapy. This positions the compound as a promising candidate for further development in cardiovascular risk management .
Research Findings
Scientific Research Applications
Pharmaceutical Intermediates
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its unique structural characteristics. Its ability to form derivatives makes it valuable in drug development.
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antiallergic and Antiasthmatic Effects : Its potential to alleviate allergic reactions and asthma symptoms has been explored, showing promise in pharmacological studies.
- Enzyme Inhibition : Notably, it has been shown to inhibit cystinyl aminopeptidase, an enzyme involved in various pathological conditions. This inhibition suggests possible therapeutic applications in diseases where this enzyme plays a critical role.
Therapeutic Potential
The compound's interactions with various biological targets indicate its potential as a therapeutic agent. Ongoing research aims to elucidate these interactions further, which could lead to new treatment modalities for conditions such as asthma, arthritis, and other inflammatory diseases .
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of inflammation markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.
Case Study 2: Enzyme Inhibition
In vitro experiments have shown that this compound effectively inhibits cystinyl aminopeptidase activity. This finding supports further exploration into its use for treating conditions associated with this enzyme's overactivity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes critical structural analogs and their distinguishing features:
Stability and Handling
- The bromo and keto derivatives are relatively stable under anhydrous conditions. In contrast, N-acylated 1,2-thiazetidine dioxides hydrolyze readily to sulfonic acids, limiting their shelf life .
- Safety Data: this compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide typically involves the functionalization of tetrahydrothiopyran or related sulfone precursors, with bromination at the 4-position. The key challenge is to achieve selective bromination without compromising the sulfone (1,1-dioxide) functionality, which requires mild and controlled reaction conditions.
Preparation from 1,1-Dioxo-tetrahydrothiopyran Precursors
One documented approach involves starting from 1,1-dioxo-tetrahydrothiopyran derivatives, which are oxidized forms of tetrahydrothiopyran where the sulfur is in the sulfone oxidation state (1,1-dioxide). This precursor can be selectively brominated at the 4-position using appropriate brominating agents under inert atmosphere conditions.
- Typical reaction conditions include:
- Use of nickel(II) bromide trihydrate as a bromine source or catalyst
- Presence of ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine to stabilize catalytic species
- Use of zinc and dimethyl dicarbonate in ethyl acetate as solvents and reducing agents
- Reaction times ranging from 0.25 hours to several hours at controlled temperatures (e.g., 60°C)
- Inert atmosphere (e.g., nitrogen or argon) to prevent side reactions
This method yields this compound with moderate to good yields (up to ~73%) depending on precise conditions and reagent ratios.
Multi-Component and Tandem Reaction Approaches
Recent advances have explored one-pot multi-component reactions (MCR) and tandem reaction sequences starting from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a closely related sulfone intermediate. These methods enable the construction of the thiopyran ring system with functionalization, including bromination, in fewer steps and with higher atom economy.
- Key features:
- Use of Biginelli-type three-component condensations involving β-ketosulfones
- Catalysis by Lewis acids such as Yb(OTf)3 or promoters like trimethylsilyl chloride (TMSCl)
- Reactions conducted in solvents like DMF, MeCN, or under solvent-free microwave conditions
- Control of regioselectivity and isomer ratios through temperature, reagent equivalents, and reaction time
A representative data table from such studies shows the effect of different conditions on yield and isomer distribution:
| Entry | Conditions | Yield (%) | Isomer Ratio (2a:2a') |
|---|---|---|---|
| 1 | 0.8 equiv NaI, 0.8 equiv TMSCl, MeCN, 22°C, 4 h | traces | n.d. |
| 3 | 4 equiv TMSCl, DMF, -20°C, 5 days | 23 | 2:1 |
| 4 | 4 equiv TMSCl, DMF, 22°C, 3 days | 59 | 2:1.2 |
| 6 | 3 equiv TMSCl, DMF, 22°C, 5 days | 72 | 2:1 |
| 7 | 3 equiv HCl, EtOH, 82°C, 6 h | 23 | 1:0 |
This data indicates that TMSCl is an effective promoter for regioselective synthesis, with yields up to 72% under optimized conditions.
Catalytic and Green Chemistry Considerations
The preparation methods emphasize green chemistry principles by employing:
- Mild reaction temperatures
- Use of ethyl acetate and other relatively benign solvents
- Catalytic amounts of metal salts and ligands
- Inert atmosphere to minimize oxidation and side reactions
Such conditions improve the environmental footprint and scalability of the synthesis.
Summary of Preparation Methods
Research Findings and Analytical Characterization
- The synthesized this compound is confirmed by advanced 2D NMR techniques, ensuring structural integrity and regioselectivity.
- Computational and in silico studies support the biological relevance of these compounds, highlighting their potential as anti-inflammatory and enzyme inhibitory agents.
- Patent literature details synthetic routes optimized for pharmaceutical intermediates, emphasizing the compound's utility in drug discovery.
Q & A
Q. What are the primary synthetic routes for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide?
A widely applicable method involves lithium diisopropylamide (LDA)-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. Starting from brominated precursors, the reaction proceeds via deprotonation and intramolecular cyclization in tetrahydrofuran (THF) at controlled temperatures (–78°C to room temperature). Post-reaction aqueous workup and silica gel chromatography yield the product . For brominated derivatives, electrophilic bromination can be optimized using halogenation agents under inert conditions .
Q. How is the structural identity of this compound confirmed?
Structural validation employs:
Q. What are the characteristic spectroscopic signatures of this compound?
Key features include:
- IR : Strong absorption bands at ~1308 cm⁻¹ (asymmetric SO₂ stretch) and ~1133 cm⁻¹ (symmetric SO₂ stretch) .
- ¹³C NMR : Deshielded carbons adjacent to the sulfone group (e.g., δ 53–60 ppm) .
- UV-Vis : Absorbance in the 250–300 nm range due to π→π* transitions in the thiopyran ring .
Advanced Research Questions
Q. How can computational methods resolve ring puckering in thiopyran dioxides?
The Cremer-Pople puckering parameterization defines ring conformation using displacement coordinates orthogonal to the mean plane. For six-membered rings, puckering amplitudes (e.g., chair vs. boat conformers) are derived from crystallographic data using software like ORTEP-3 for visualization . Molecular dynamics simulations can further predict dominant conformers under varying conditions .
Q. What strategies address contradictions in reaction yields or spectroscopic data?
- Reaction optimization : Adjust LDA stoichiometry, temperature gradients, or solvent polarity (e.g., THF vs. DMF) to improve cyclization efficiency .
- Data cross-validation : Combine NMR, X-ray, and HR-MS to resolve ambiguities (e.g., distinguishing regioisomers) .
- Steric/electronic analysis : DFT calculations (e.g., Gaussian) model substituent effects on reactivity and spectral outputs .
Q. How are Diels-Alder reactions tailored for thiopyran dioxide derivatives?
The electron-deficient sulfone group enhances dienophile activity. Reactions with electron-rich dienes (e.g., furans) proceed under mild conditions (room temperature, dichloromethane). Monitor regioselectivity via HPLC and confirm adducts by NOESY NMR .
Q. What crystallographic challenges arise with thiopyran dioxides, and how are they mitigated?
- Twinning : Common in high-symmetry crystals; use TWINABS for data integration .
- Disorder : Refine split positions using SHELXL’s PART instruction .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve subtle conformational variations .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
